Welcome to the BenchChem Online Store!
molecular formula C12H14BrNO B8542749 N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Cat. No. B8542749
M. Wt: 268.15 g/mol
InChI Key: HHXWLZILSGYKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440681B2

Procedure details

To a solution of 5,6,7,8-tetrahydronaphthalen-1-amine (1 g, 6.8 mmol), triethylamine (1.9 mL, 13.6 mmol) in DCM (50 mL), is added acetyl chloride (587 mg, 7.5 mmol) dropwise. The mixture is stirred at room temperature for 2 hr. Then the mixture is concentrated and partitioned between ethyl acetate and saturated aqueous ammonium chloride. The organic layer is separated, washed with brine and dried over sodium sulfate. After concentration, the obtained N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (200 mg) is dissolved in acetic acid (30 mL). To this solution is added bromine (170 mg, 1.06 mmol) dropwise. The mixture is heated at 50° C. overnight. The reaction is quenched by adding sodium sulfite aqueous solution. The mixture is extracted with ethyl acetate (3×20 mL). The organic extracts are combined and washed with sodium bicarbonate aqueous solution, brine, and dried over sodium sulfate. After concentration, the crude N-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is obtained as brown solid. The solid obtained is dissolved in methanol (5 mL) and concentrated HCl (15 mL). The mixture is refluxed at 95° C. overnight. After cooling to room temperature, the mixture is poured into ice water, and basified to pH=12 with conc. NaOH aqueous solution. Then the mixture is extracted with ethyl acetate (3×20 mL). The combined organic layer is dried over Na2SO4 and concentrated. The crude product is purified with silica gel chromatography (15% ethyl acetate in hexanes) to give 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine as beige solid. ESMS m/z 226 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
587 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20].[Br:23]Br>C(Cl)Cl>[Br:23][C:4]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1]([NH:11][C:19](=[O:21])[CH3:20])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)N
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
587 mg
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
170 mg
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the obtained N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (200 mg) is dissolved in acetic acid (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding sodium sulfite aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with sodium bicarbonate aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=2CCCCC12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.